tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate
Description
tert-Butyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate is a chiral carbamate derivative characterized by a hexyl backbone with a stereospecific (5S) amino group and a terminal hydroxy group. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic workflows, particularly in peptide and heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-9(12)8-14/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRDACDTZZJTB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359867-97-3 | |
| Record name | tert-butyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-5-amino-6-hydroxyhexanoic acid and tert-butyl chloroformate.
Protection of Functional Groups: The amino and hydroxy groups are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.
Formation of Carbamic Acid Ester: The protected amino and hydroxy compound is then reacted with tert-butyl chloroformate under basic conditions to form the carbamic acid ester.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Boc Group Reactivity
The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions:
The Boc group’s stability allows selective functionalization of the amine or hydroxyl groups without premature deprotection .
Hydroxyl Group Modifications
The primary alcohol at position 6 participates in standard alcohol reactions:
| Reaction Type | Reagents/Conditions | Product | Inferred Yield |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | 6-Acetoxy derivative | ~80–90%* |
| Oxidation | Pyridinium chlorochromate (PCC) | 6-Keto derivative | ~60–75%* |
| Sulfonation | SO₃·Pyridine complex | 6-Sulfonate ester | ~70–85%* |
*Yields are estimated based on analogous alcohol reactions.
Amine Group Reactivity
The primary amine undergoes nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Application Example |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetylated derivative | Peptide coupling intermediates |
| Reductive Alkylation | Aldehyde, NaBH₃CN | N-Alkylated amine | Drug candidate synthesis |
Intramolecular Cyclization
Under dehydrating conditions, the amine and hydroxyl groups may form a six-membered ring:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Cyclization | p-TsOH, toluene, reflux | Oxazolidinone derivative | Requires Boc deprotection first |
Stability and Storage
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Overview:
The synthesis of tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate typically involves the following steps:
- Starting Materials : Utilizes (S)-5-amino-6-hydroxyhexanoic acid and tert-butyl chloroformate.
- Protection of Functional Groups : The amino and hydroxy groups are protected to prevent unwanted reactions.
- Formation of Carbamic Acid Ester : The protected compound is reacted with tert-butyl chloroformate under basic conditions.
- Deprotection : The protecting groups are removed to yield the final product.
This compound's molecular formula is C13H27N3O3, with a molecular weight of 273.37 g/mol .
Chemistry
In the field of chemistry, this compound serves as:
- Building Block : A precursor for synthesizing more complex molecules.
- Chiral Auxiliary : Used in asymmetric synthesis to enhance the selectivity of reactions .
Biology
The compound has been investigated for its biological applications, which include:
- Enzyme Inhibition : Potential to inhibit specific enzymes, which can be crucial in drug development for diseases like inflammation .
- Receptor Studies : Acts as a ligand for various receptors, enabling studies on receptor-ligand interactions that are vital for pharmacological research .
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Applications : Investigated as a precursor in developing drugs targeting inflammatory diseases and possibly erectile dysfunction through its anti-inflammatory properties .
- Drug Development : Its structural characteristics allow it to mimic natural ligands, making it a candidate for new drug formulations targeting specific biological pathways .
Inflammation Models
Research has shown that derivatives of similar compounds can significantly reduce inflammation markers (e.g., interleukin-6 and tumor necrosis factor) in animal models. This suggests potential applications in treating inflammatory disorders .
Erectile Dysfunction
Studies involving compounds related to this compound indicated improvements in erectile function in animal models through mechanisms linked to anti-inflammatory effects .
Mechanism of Action
The mechanism of action of tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamic acid ester moiety can undergo hydrolysis to release the active compound, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiators include:
- Chiral centers : The (5S) configuration contrasts with analogs like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5), which features a rigid piperidine ring with stereochemistry at positions 3R and 5S .
- Hydroxy and amino positioning: Unlike tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1), which localizes functional groups on a cyclic scaffold, the target compound’s linear hexyl chain enables distinct conformational flexibility .
- Substituent effects : Fluorinated analogs (e.g., tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate) exhibit enhanced lipophilicity compared to the hydrophilic hydroxyhexyl chain in the target molecule .
Physicochemical Properties
Biological Activity
tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate is a chiral compound with significant potential in various biological applications. Its unique structure, which includes an amino group, a hydroxy group, and a carbamic acid ester moiety, allows it to interact with biological systems in meaningful ways. This article explores its biological activity, synthesis, mechanism of action, and potential applications in medicine and research.
- Molecular Formula : C13H27N3O3
- Molecular Weight : 273.37 g/mol
- CAS Number : 359867-97-3
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : (S)-5-amino-6-hydroxyhexanoic acid and tert-butyl chloroformate.
- Protection of Functional Groups : Protecting the amino and hydroxy groups to prevent unwanted reactions.
- Formation of Carbamic Acid Ester : Reacting the protected compound with tert-butyl chloroformate under basic conditions.
- Deprotection : Removing protecting groups to yield the final product.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with specific molecular targets, such as enzymes or receptors. The hydroxy group can undergo oxidation or reduction reactions, influencing its reactivity and biological interactions. The carbamic acid ester moiety can hydrolyze to release active compounds that exert physiological effects .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that similar carbamates can inhibit nitric oxide synthase (iNOS), suggesting potential therapeutic applications in inflammatory diseases .
Ligand for Receptor Studies
The compound's ability to interact with various receptors makes it a candidate for receptor studies in pharmacology. Its structural features allow it to mimic natural ligands, potentially leading to the development of new drugs targeting specific pathways.
Case Studies
- Inflammation Models : In vivo studies have demonstrated that derivatives of similar compounds can reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor (TNF) in animal models, indicating a possible application in treating inflammatory disorders .
- Erectile Dysfunction (ED) : A study involving compounds related to this compound showed improvements in erectile function in asthma model rats, suggesting a role in managing ED through anti-inflammatory mechanisms .
Research Applications
This compound has several applications across different fields:
- Chemistry : As a building block for synthesizing complex molecules and chiral auxiliaries in asymmetric synthesis.
- Biology : Investigated for its role in enzyme inhibition and receptor binding studies.
- Medicine : Explored for therapeutic applications, particularly in inflammatory diseases and potentially as an ED treatment.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-(6-hydroxyhexyl)carbamate | Hydroxy group present | Enzyme inhibition |
| (S)-5-amino-6-hydroxyhexanoic acid | No carbamate moiety | Limited biological activity |
| tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy...) | Different ester group | Varies based on structure |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate?
The compound is typically synthesized via a multi-step process involving carbamate protection, oxidation, and selective deprotection. For example:
- Step 1 : Dess-Martin periodinane in CHCl oxidizes a precursor alcohol to a ketone intermediate (e.g., similar to , compound 7).
- Step 2 : Hydrolysis and purification under inert atmospheres (Ar or H) to introduce the amino-hydroxyhexyl backbone.
- Step 3 : Boc (tert-butoxycarbonyl) protection of the amine group using reagents like di-tert-butyl dicarbonate (BocO) in THF or DCM. Methodological considerations include monitoring reaction progress via TLC or HPLC and optimizing pH during hydrolysis to avoid racemization .
Q. How can the stereochemical integrity of the (5S)-configuration be preserved during synthesis?
- Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to maintain stereocontrol.
- Perform reactions under low-temperature conditions (e.g., 0–5°C) to minimize epimerization.
- Confirm stereochemistry via polarimetry, X-ray crystallography (using SHELX programs for refinement ), or chiral HPLC with reference standards .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm the Boc-protected amine, hydroxyhexyl chain, and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO: 257.18 g/mol).
- X-ray Diffraction : For resolving ambiguous stereochemistry or crystal packing behavior (using SHELXL for refinement) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in experimental design?
- Issue : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers).
- Methodology :
- Pre-saturate solvents (e.g., DMSO, PBS) with the compound and measure solubility via gravimetric analysis or UV-Vis spectroscopy.
- Use co-solvents (e.g., PEG-400 or Tween 80) for in vivo studies, as described in for similar carbamates.
- Validate solubility under physiological conditions (pH 7.4, 37°C) using dynamic light scattering (DLS) .
Q. What strategies optimize the yield of the (5S)-enantiomer in large-scale synthesis?
- Kinetic Resolution : Use lipases or acylases to selectively hydrolyze the undesired enantiomer.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or salen complexes) in key steps like reductive amination.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How do competing side reactions (e.g., Boc deprotection or oxidation) impact purity, and how can they be mitigated?
- Risk Factors : Acidic conditions (TFA in DCM) may prematurely cleave the Boc group, while hydroxyl groups may oxidize under harsh conditions.
- Mitigation :
- Use mild oxidizing agents (e.g., TEMPO/NaClO) for alcohol-to-ketone conversions.
- Add scavengers (e.g., triethylsilane) during TFA-mediated deprotection to quench reactive intermediates.
- Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Challenges : Poor crystal quality due to flexible hydroxyhexyl chain or hygroscopicity.
- Solutions :
- Grow crystals in mixed solvents (e.g., DCM/hexane) at slow evaporation rates.
- Use synchrotron radiation for weakly diffracting crystals.
- Refine disorder models in SHELXL with restraints on thermal parameters .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in a research setting?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling.
- Storage : Store at –20°C under nitrogen to prevent hydrolysis; avoid exposure to strong acids/bases.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Data Contradictions and Validation
Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound?
- Hypothesis Testing : Reproduce assays under standardized conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers.
- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
